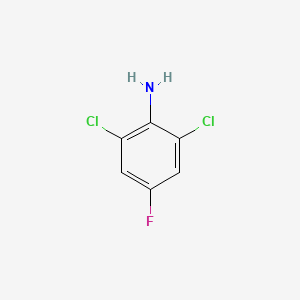

2,6-Dichloro-4-fluoroaniline

Descripción

Significance of Halogenation in Aniline (B41778) Derivatives for Contemporary Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto an aniline framework profoundly influences the molecule's electronic properties, reactivity, and biological activity. acs.orgnih.gov Halogenation can alter the basicity of the amino group, direct the regioselectivity of subsequent reactions, and enhance the stability of the resulting compounds. nih.gov Aryl halides, including halogenated anilines, are crucial building blocks in cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. acs.orgnih.gov Furthermore, the presence of halogens can impart specific physical and biological properties, making these derivatives essential in the development of pharmaceuticals, agrochemicals, and advanced materials. acs.orgnih.gov

Overview of 2,6-Dichloro-4-fluoroaniline within the Broader Halogenated Aniline Landscape

Among the vast family of halogenated anilines, this compound stands out due to its specific substitution pattern. This compound features two chlorine atoms positioned ortho to the amino group and a fluorine atom at the para position. This unique arrangement of electron-withdrawing halogen atoms significantly modulates the reactivity of both the aromatic ring and the amino group. chemimpex.com It serves as a versatile intermediate in the synthesis of various agrochemicals, particularly herbicides and fungicides, as well as in the manufacturing of dyes and pigments. chemimpex.com Its distinct structure offers advantages such as enhanced stability and efficacy in certain applications. chemimpex.com

Historical Context of Research on Dichloro-fluoroanilines

The study of halogenated anilines dates back to the early developments in organic chemistry. The Balz-Schiemann reaction, discovered in the late 1920s, provided a reliable method for introducing fluorine into aromatic rings, paving the way for the synthesis of fluoroanilines. thieme-connect.de Research into dichloro-fluoroanilines likely emerged as an extension of this work, driven by the desire to create molecules with tailored properties for various applications. The development of new synthetic methods for the regioselective halogenation of anilines has been a continuous area of interest, addressing the challenges associated with the high reactivity of the aniline ring towards electrophilic halogenating agents. acs.orgnih.gov The specific historical trajectory of this compound research is embedded within the broader pursuit of novel halogenated compounds for industrial and pharmaceutical purposes.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dichloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUYKCFMKMZTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378834 | |

| Record name | 2,6-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-19-4 | |

| Record name | 2,6-Dichloro-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-fluorobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-fluorobenzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE7C2958V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dichloro 4 Fluoroaniline

Established Synthetic Routes for 2,6-Dichloro-4-fluoroaniline

The traditional synthesis of this compound relies on well-established organic reactions, which have been optimized for yield and purity. These methods include direct amination, multi-step halogenation of an aniline (B41778) derivative, and reductive processes.

Amination Reactions in this compound Synthesis

Amination reactions are a direct method for introducing an amino group onto an aromatic ring. In the context of this compound synthesis, this typically involves the reaction of a corresponding polychlorinated fluorobenzene (B45895) with an ammonia (B1221849) source. A common strategy involves the amination of a precursor like 1,2,3-trichloro-5-fluorobenzene.

This pathway is analogous to the synthesis of similar compounds, such as 2,6-dichloro-4-trifluoromethyl aniline, which is produced by the amination of 3,4,5-trichloro benzotrifluoride (B45747) with ammonia. wipo.int Such reactions are often catalyzed by copper compounds, like Cu₂O or CuO, and are conducted at elevated temperatures, typically between 150°C and 200°C. google.com Modern variations of this approach, known as the Buchwald-Hartwig amination, utilize palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides with amines, including ammonia, often under milder conditions. organic-chemistry.orgresearchgate.net

Table 1: Representative Amination Reaction Conditions

| Precursor | Reagents | Catalyst | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 3,4,5-Trichloro benzotrifluoride | Ammonia | - | - | 2,6-Dichloro-4-trifluoromethyl aniline | wipo.int |

| m-Fluorochlorobenzene | Ammonia | Cu₂O or CuO | 150-200°C | m-Fluoroaniline | google.com |

| Aryl Chlorides/Bromides | Aqueous Ammonia | Pd(dba)₂ / KPhos | 105-120°C | Primary Arylamines | organic-chemistry.org |

Halogenation Strategies for Aniline Ring Systems in the Context of this compound

An alternative and widely used approach is the direct halogenation of a fluoroaniline (B8554772) precursor. The synthesis starts with 4-fluoroaniline (B128567), and the amino group directs the incoming halogen atoms to the ortho positions (positions 2 and 6).

The direct chlorination of 4-fluoroaniline is a primary method for synthesizing this compound. The strong activating and ortho-, para-directing nature of the amino group facilitates the substitution at the two positions ortho to it. To prevent over-halogenation and side reactions, the amino group is often first protected by acetylation to form 4-fluoroacetanilide. This acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled chlorination.

The chlorination is typically carried out using reagents like sulfuryl chloride (SO₂Cl₂) in a suitable solvent such as chloroform (B151607) or diethyl ether. royalholloway.ac.uktandfonline.com After the chlorination step, the protecting acetyl group is removed by acid-catalyzed hydrolysis (e.g., with hydrochloric acid) to yield the final product, this compound. tandfonline.com

Table 2: Chlorination of 4-Fluoroaniline Derivatives

| Starting Material | Chlorinating Agent | Solvent | Key Steps | Final Product | Reference |

|---|

Note: This reference describes the synthesis of the mono-chloro derivative. A similar process with adjusted stoichiometry would be used for the di-chloro product.

While the target compound is a dichloro- derivative, understanding bromination provides insight into halogenation patterns. Bromination of fluoroanilines, such as 2-fluoroaniline (B146934), can be achieved using a mixture of potassium bromate (B103136) and potassium bromide in an acidic aqueous medium, which generates bromine in situ. royalholloway.ac.uk The product distribution is highly dependent on the position of the fluorine atom and the directing influence of the amino group. For instance, the bromination of 2-fluoroaniline can yield a mixture of products, including 4-bromo-2-fluoroaniline (B1266173) and 6-bromo-2-fluoroaniline. royalholloway.ac.uk The use of specific brominating agents like N-bromoimides in solvents such as dimethylformamide (DMF) can provide higher selectivity for a particular isomer. google.com This highlights the principle that both the choice of halogenating agent and the reaction conditions are critical for controlling the regioselectivity of the halogenation on an aniline ring.

Reductive Dechlorination in Related Fluoronitrobenzene Synthesis

Reductive dechlorination is a powerful technique used in the synthesis of halogenated anilines. This method often starts with a nitroaromatic compound that contains more halogen atoms than desired in the final product. The process involves the simultaneous reduction of the nitro group to an amine and the removal of specific halogen atoms (dehalogenation).

A relevant example is the preparation of p-fluoroaniline from 3,5-dichloro-4-fluoronitrobenzene. google.com In this process, the starting material is hydrogenated in an autoclave using a palladium on carbon (Pd/C) catalyst. google.com The reaction reduces the nitro group to an aniline and removes the two chlorine atoms from the 3 and 5 positions, yielding 4-fluoroaniline. google.com This strategy of using chloro-substituents as blocking groups that are later removed can be a valuable approach. researchgate.net Applying this logic, a potential precursor for this compound could be a polychlorinated fluoronitrobenzene, where subsequent reductive dehalogenation selectively removes chlorine atoms from undesired positions while reducing the nitro group.

Table 3: Reductive Dechlorination Example

| Starting Material | Reagents | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3,5-Dichloro-4-fluoronitrobenzene | Hydrogen | Pd/C | 60-120°C, 1.0-4.0 MPa | p-Fluoroaniline | google.com |

Novel Approaches and Emerging Synthetic Pathways

Research into the synthesis of halogenated anilines continues to evolve, with a focus on improving efficiency, safety, and environmental friendliness. Novel approaches often involve the development of new catalytic systems. For instance, advancements in palladium-catalyzed amination reactions now allow for the use of aqueous ammonia, with specialized dialkyl biheteroaryl phosphine ligands (like KPhos) that prevent catalyst deactivation and suppress side reactions. organic-chemistry.org

Another emerging area is the use of electrochemical methods. The electrochemical reduction of nitrobenzenes in hydrohalic acids using a graphite (B72142) cathode can produce haloanilines. google.com This method offers a potentially greener alternative to traditional chemical reductants. While not yet documented specifically for this compound, these innovative strategies represent the future direction for the synthesis of complex anilines.

An in-depth analysis of the chemical compound this compound reveals its significance as a versatile intermediate in organic synthesis. This article explores its synthetic methodologies and reaction pathways, focusing on its role in creating complex heterocyclic structures and its reactivity under various catalytic and reaction conditions.

Advanced Spectroscopic and Computational Characterization of 2,6 Dichloro 4 Fluoroaniline and Its Analogs

Vibrational Spectroscopy Studies (FTIR, FT-Raman, SERS)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR), Fourier-transform Raman (FT-Raman), and Surface-Enhanced Raman Scattering (SERS), serves as a powerful tool for elucidating the molecular structure and bonding of 2,6-dichloro-4-fluoroaniline and its analogs.

Analysis of Vibrational Modes and Functional Group Assignments

The vibrational spectra of aniline (B41778) and its derivatives are complex, with numerous characteristic bands corresponding to the stretching, bending, and torsional motions of the atoms. tsijournals.comtsijournals.com In this compound, the presence of halogen atoms and an amino group on the benzene (B151609) ring leads to specific vibrational signatures.

Comprehensive vibrational analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of these vibrational modes. tsijournals.comtsijournals.comresearchgate.netresearchgate.netnih.gov For instance, the aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The positions of the C-C stretching vibrations within the benzene ring are sensitive to the nature and position of the substituents. tsijournals.com

The amino group (NH₂) exhibits characteristic symmetric and asymmetric stretching modes, as well as scissoring, wagging, and twisting vibrations. The C-F and C-Cl stretching and bending vibrations also give rise to distinct bands in the spectra. researchgate.net

Table 1: Selected Vibrational Modes for Aniline Derivatives

This table presents typical wavenumber regions for key functional group vibrations in aniline derivatives, providing a basis for spectral interpretation.

| Functional Group/Vibration | Typical Wavenumber Region (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | researchgate.net |

| NH₂ Asymmetric Stretching | ~3500 | researchgate.net |

| NH₂ Symmetric Stretching | ~3400 | researchgate.net |

| C-C Ring Stretching | 1600 - 1400 | tsijournals.com |

| C-N Stretching | 1350 - 1250 | tsijournals.com |

| C-F Stretching | 1250 - 1000 | |

| C-Cl Stretching | 850 - 550 |

SERS is particularly useful for studying aniline compounds, as the interaction with the metal surface (typically silver or gold nanoparticles) can significantly enhance the Raman signal, allowing for the detection of low concentrations. scirp.orgmdpi.com The enhancement is influenced by the analyte's pKa, with more basic anilines often showing greater enhancement. scirp.org

Intra- and Intermolecular Interactions Revealed by Spectroscopic Data

Spectroscopic data provides valuable insights into the non-covalent interactions within and between molecules of this compound. Hydrogen bonding, a key intermolecular interaction, significantly influences the vibrational frequencies of the NH₂ group. The formation of hydrogen bonds typically leads to a red-shift (lowering of frequency) and broadening of the N-H stretching bands in the IR spectrum.

Computational studies on related fluoroaniline (B8554772) isomers have shown that the positions of substituents have a marked effect on hydrogen bonding and crystal packing. The study of charge-transfer complexes involving aniline derivatives and electron acceptors like iodine can also be investigated using spectroscopic methods to understand their electronic interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule.

Proton (¹H NMR) and Carbon (¹³C NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group.

In related halogenated anilines, the protons on the aromatic ring typically appear in the range of δ 6.5–7.5 ppm. The amino group protons give rise to a broader signal. semanticscholar.org In the ¹³C NMR spectrum, the carbon atoms attached to the electronegative halogen atoms and the nitrogen atom show distinct chemical shifts. For example, in an analog, the carbon attached to fluorine shows a characteristic splitting pattern due to C-F coupling. semanticscholar.org

Table 2: Representative NMR Data for Halogenated Aniline Analogs

This table showcases typical chemical shift ranges observed in ¹H and ¹³C NMR spectra for compounds structurally related to this compound.

| Nucleus | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Aromatic ¹H | 6.2 - 7.8 | semanticscholar.org |

| Amino ¹H | ~3.5 - 6.8 | semanticscholar.orgchemicalbook.com |

| Aromatic ¹³C | 112 - 155 | semanticscholar.orgrsc.org |

Fluorine-19 (¹⁹F NMR) Spectroscopy for Fluorinated Analogs

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. huji.ac.il The chemical shift of the fluorine atom in this compound provides a direct probe of its electronic environment. For fluorinated aniline derivatives, the ¹⁹F chemical shifts are typically observed in a range of -95 to -125 ppm. semanticscholar.org The coupling between the fluorine nucleus and adjacent protons (H-F coupling) can provide further structural information, often appearing as a triplet or a doublet of triplets depending on the specific substitution pattern. semanticscholar.org

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound (180.01 g/mol ). ichemical.comsynquestlabs.com

The fragmentation pattern provides clues about the molecule's structure. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways for halogenated anilines can include the loss of a halogen atom or the elimination of small molecules like HCN. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. tsijournals.com The energy of the absorbed light corresponds to the energy gap between these orbitals, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands (λmax) for specific chromophores—the parts of a molecule that absorb light. tsijournals.com

In aniline and its derivatives, the electronic transitions are sensitive to the substituents on the aromatic ring. The lone pair of electrons on the amino group interacts with the π-electrons of the benzene ring, influencing the energy of the molecular orbitals. researchgate.net For molecules with extended π-systems, the HOMO-LUMO energy gap often becomes smaller, leading to absorption at longer wavelengths (a bathochromic or red-shift). nih.gov

While specific experimental UV-Vis absorption data for this compound is not extensively published, studies on analogous compounds like 4-fluoroaniline (B128567) and its reaction products are common. researchgate.nettsijournals.com For instance, the UV absorption spectrum of 4-fluoroaniline in a silver sol has been noted. tsijournals.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are also employed to predict the electronic absorption spectra and complement experimental findings for related chloro- and fluoro-substituted anilines. researchgate.net Such analysis for this compound would elucidate how the combined electron-withdrawing effects of the chlorine and fluorine atoms modulate the π → π* transitions of the aniline chromophore.

X-ray Diffraction (XRD) for Crystal Structure Determination

A crystal structure has not been reported for this compound itself. However, XRD studies on closely related compounds and complexes provide insight into the structural characteristics that could be expected. For example, the crystal structure of dichloridobis(4-fluoroaniline-κN)zinc, a metal complex incorporating 4-fluoroaniline, has been determined. iucr.org In this compound, the zinc atom is coordinated by the nitrogen atoms of two 4-fluoroaniline molecules and two chloride anions, forming a distorted tetrahedral geometry. iucr.org The crystal packing is stabilized by N—H⋯Cl hydrogen bonds. iucr.org

In another example, 4-{2,2-dichloro-1-[(E)-(4-fluorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline, the crystal structure is stabilized by various weak intermolecular interactions, including C—Cl⋯π contacts. iucr.org A hypothetical XRD analysis of this compound would precisely define the C-Cl, C-F, C-N, and C-C bond lengths and the planarity of the benzene ring, providing invaluable data for benchmarking computational models.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry offers powerful tools to investigate molecular properties at the atomic level, providing insights that complement experimental data. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the behavior of halogenated anilines.

Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries (bond lengths and angles), vibrational frequencies, and various electronic properties. researchgate.net The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice that provides a good balance between accuracy and computational cost for this class of molecules. tsijournals.comresearchgate.net

For the analog compound 2,6-dichloro-4-fluoro phenol, DFT calculations at the B3LYP/6-311+G(d,p) level were used to optimize the molecular geometry. researchgate.netsemanticscholar.org The calculated bond lengths and angles were found to be in good agreement with experimental observations for similar structures. semanticscholar.org Similar calculations for this compound would provide its optimized ground-state geometry, revealing any distortions in the benzene ring caused by the steric and electronic effects of the three halogen substituents and the amino group. These optimized parameters are the foundation for further calculations of the molecule's spectroscopic and electronic properties. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for an Analogous Compound (2,6-dichloro-4-fluoro phenol) using DFT/B3LYP Method

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O | 1.365 | O-C1-C2 | 118.5 |

| C-H | 1.083 | C1-C2-C3 | 121.3 |

| C-Cl | 1.748 | C2-C3-C4 | 119.0 |

| C-F | 1.352 | C3-C4-C5 | 121.1 |

| C-C | 1.385 - 1.401 | C4-C5-C6 | 119.0 |

| Data sourced from a study on 2,6-dichloro-4-fluoro phenol, presented here for illustrative purposes. researchgate.net |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized, which is characteristic of systems with significant intramolecular charge transfer (ICT). semanticscholar.org DFT calculations are routinely used to compute the energies of these orbitals. For the analogous compound 2,6-dichloro-4-fluoro phenol, the HOMO-LUMO energy gap was calculated to be 4.88 eV using the B3LYP/6-311+G(d,p) method, indicating charge transfer occurs within the molecule. researchgate.netsemanticscholar.org A similar analysis for this compound would reveal the influence of the amino group compared to the hydroxyl group on the charge distribution and electronic transitions.

Table 2: Calculated Frontier Orbital Energies and Related Parameters for an Analogous Compound (2,6-dichloro-4-fluoro phenol)

| Parameter | B3LYP/6-311+G(d,p) (eV) | HF/6-311+G(d,p) (eV) |

| EHOMO | -7.21 | -10.11 |

| ELUMO | -2.33 | -0.55 |

| Energy Gap (ΔE) | 4.88 | 9.56 |

| Data sourced from a study on 2,6-dichloro-4-fluoro phenol, presented here for illustrative purposes. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to identify electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. MEP is invaluable for predicting how a molecule will interact with other reagents and for understanding intermolecular interactions like hydrogen bonding. researchgate.net

For substituted anilines, MEP maps reveal the negative potential concentrated around the electronegative halogen atoms and the nitrogen atom of the amino group, while positive potential is located around the hydrogen atoms of the amino group and the benzene ring. tsijournals.com Such an analysis for this compound would highlight the specific sites susceptible to electrophilic or nucleophilic attack, providing a visual representation of the electronic effects of the substituents and guiding the prediction of its chemical behavior.

Molecules with large dipole moments and significant charge transfer characteristics may exhibit nonlinear optical (NLO) properties. The first-order hyperpolarizability (β) is a measure of a molecule's ability to generate second-harmonic light (frequency doubling) and is a key indicator of its potential for use in NLO materials. researchgate.net Computational methods, particularly DFT, are used to calculate the β value. elixirpublishers.com

Studies on related substituted anilines have shown that they can possess considerable NLO properties. tsijournals.comresearchgate.net The calculation involves determining the components of the hyperpolarizability tensor. The total (or mean) hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to assess its potential. researcher.life For this compound, the presence of strong electron-withdrawing chlorine and fluorine atoms combined with the electron-donating amino group could lead to a significant dipole moment and a non-zero hyperpolarizability, making it a candidate for NLO applications. A DFT calculation would quantify this property and determine its magnitude relative to other NLO chromophores.

Thermodynamic Calculations (Enthalpies of Formation, Vaporization, and Solution)

The thermodynamic properties of a chemical compound are fundamental to understanding its behavior in various physical and chemical processes. For this compound and its analogs, key thermodynamic parameters include the enthalpies of formation, vaporization, and solution. These values are crucial for process design, safety assessments, and environmental fate modeling.

The standard molar enthalpy of formation (ΔfH°m) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For aromatic amines, these values are influenced by the nature and position of substituents on the benzene ring. Experimental determination of ΔfH°m for solid compounds often involves combustion calorimetry, where the standard molar energy of combustion (ΔcE°) is measured. Combining this with the enthalpy of sublimation or vaporization allows for the calculation of the gas-phase enthalpy of formation.

For instance, studies on dichloroaniline isomers have provided precise values for their enthalpies of formation in both condensed and gaseous phases. researchgate.net The standard molar enthalpies of formation for 2,6-dichloroaniline (B118687) were derived from its standard molar energy of combustion. researchgate.net Similarly, thermochemical studies on other halogenated anilines, such as 2,5- and 2,6-dichloro-4-nitroanilines, have been conducted to determine their standard molar enthalpies of formation in the crystalline phase (ΔfH°m(cr)) and their standard molar enthalpies of sublimation (ΔcrgH°m). researchgate.net For 2,6-dichloro-4-nitroaniline, the ΔfH°m(cr) was found to be -107.3 ± 1.4 kJ·mol⁻¹ and the ΔcrgH°m was 109.2 ± 0.9 kJ·mol⁻¹. researchgate.net

The enthalpy of vaporization (ΔvapH°) or sublimation (ΔsubH°) is the energy required to transform one mole of a substance from a liquid or solid state, respectively, into a gas. These values can be determined experimentally using techniques like Calvet microcalorimetry or torsion-weighing effusion vapor pressure measurements. acs.orgresearchgate.net For example, the enthalpy of vaporization for 3-chloro-2-fluoroaniline (B1295074) at its boiling point (487.15 K) has been reported as 42.561 kJ·mol⁻¹. sigmaaldrich.com The Clausius-Clapeyron equation is a common method used to calculate the enthalpy of vaporization from vapor pressure data at different temperatures. youtube.com

The enthalpy of solution (ΔsolH°) is the enthalpy change associated with the dissolution of a substance in a solvent. The solubility of anilines in water, and consequently their enthalpy of solution, is highly dependent on the nature and position of the substituents. royalholloway.ac.uk For example, the introduction of nitro groups can affect solubility and the associated enthalpy change. royalholloway.ac.uk

Computational chemistry, using methods like G3MP2B3, provides a powerful tool for estimating gas-phase enthalpies of formation, which can then be compared with experimental results to validate both the experimental and theoretical approaches. researchgate.net

Table 1: Thermodynamic Data for this compound Analogs

| Compound | Parameter | Value (kJ·mol⁻¹) | Method |

|---|---|---|---|

| 2,6-Dichloro-4-nitroaniline | Standard molar enthalpy of formation (crystalline), ΔfH°m(cr) | -107.3 ± 1.4 | Rotating-bomb combustion calorimetry |

| Standard molar enthalpy of sublimation, ΔcrgH°m | 109.2 ± 0.9 | Calvet microcalorimetry | |

| 3-Chloro-2-fluoroaniline | Enthalpy of vaporization, ΔvapH° (at 487.15 K) | 42.561 | Not specified |

| Aniline | Standard liquid enthalpy of combustion, ΔcH°liquid | -3394.5 ± 0.6 | Not specified |

This table presents selected experimental data for compounds structurally related to this compound to illustrate typical thermodynamic values.

Quantitative Structure-Activity Relationships (QSAR) in Aromatic Amine Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological or chemical activity. wikipedia.org These in silico models are extensively used in toxicology and drug discovery to predict the properties of untested chemicals, thereby reducing the need for animal testing and accelerating risk assessment. researchgate.netnih.gov For the class of aromatic amines, QSAR has been a particularly valuable tool for predicting a range of endpoints, most notably carcinogenicity, mutagenicity, and ecotoxicity. europa.euresearchgate.netnih.gov

The fundamental principle of QSAR is that the activity of a molecule is a function of its physicochemical and structural properties, which can be quantified by molecular descriptors. wikipedia.org A general QSAR model can be expressed as: Activity = f (molecular descriptors) + error

For aromatic amines, the mechanisms of toxicity often involve metabolic activation to reactive electrophiles that can bind to macromolecules like DNA. oup.com Therefore, QSAR models for this class frequently incorporate descriptors related to:

Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (log KOW or logP). Hydrophobicity governs the transport of the chemical within a biological system and its ability to reach target sites. researchgate.netnih.gov

Electronic Properties: These descriptors quantify the electronic characteristics of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons (a key step in metabolic activation), while ELUMO relates to its ability to accept electrons. oup.com Hammett constants (σ) are also used to describe the electron-donating or -withdrawing effects of substituents. nih.gov

Steric/Topological Properties: These descriptors relate to the size and shape of the molecule, such as molecular weight or molar refractivity, which can influence how the molecule fits into an enzyme's active site. researchgate.net

QSAR studies have been successfully applied to discriminate between carcinogenic and non-carcinogenic aromatic amines, as well as to predict their carcinogenic potency. europa.euoup.comrepec.org For example, models have shown that the carcinogenic potential of aromatic amines is linked to their chemical reactivity parameters (EHOMO and ELUMO) and hydrophobicity. oup.com Similarly, QSAR models have been developed to predict the mutagenic activity of aromatic and heteroaromatic amines in Salmonella typhimurium assays (Ames test), again highlighting the importance of hydrophobicity and electronic orbital energies. researchgate.net

The development of robust QSAR models relies on high-quality data and rigorous statistical validation. nih.govnih.gov Once validated, these models serve as powerful predictive tools for assessing the risks posed by aromatic amines, including complex halogenated compounds like this compound. europa.eu

Table 2: Key Descriptors Used in QSAR Models for Aromatic Amines

| Descriptor Type | Descriptor Example | Significance in Aromatic Amine Toxicity |

|---|---|---|

| Hydrophobicity | logP (Octanol-water partition coefficient) | Governs transport and distribution in biological systems; higher hydrophobicity can lead to greater toxicity. researchgate.net |

| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the ease of oxidation (metabolic activation); a higher EHOMO often correlates with higher mutagenic/carcinogenic activity. oup.com |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the ability to accept electrons; important for the reactivity of metabolites. oup.com |

| Electronic | Hammett constants (σ) | Quantifies the electron-donating/withdrawing nature of ring substituents. nih.gov |

| Topological | Molecular Weight (MW) | A basic descriptor of molecular size, which can influence steric interactions with biological targets. researchgate.net |

Applications of 2,6 Dichloro 4 Fluoroaniline in Organic Synthesis and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

As a foundational chemical intermediate, 2,6-dichloro-4-fluoroaniline is instrumental in the production of specialized chemicals used across multiple sectors, including agriculture, medicine, and industrial manufacturing. chemimpex.comcymitquimica.comclearsynth.com Its structure allows it to be a precursor in reactions such as nucleophilic substitutions and coupling reactions, which are fundamental to building more complex molecular architectures. cymitquimica.com

In the agrochemical industry, this compound serves as a critical starting material for the synthesis of various pesticides designed to protect crops. chemimpex.com Its incorporation into the molecular framework of active ingredients can enhance their efficacy and stability. chemimpex.com The compound is leveraged in the development of a range of crop protection solutions, including:

Herbicides and Fungicides: It is used as an intermediate in the creation of herbicides and fungicides, contributing to improved agricultural output. chemimpex.com

Insecticides: The aniline (B41778) is a building block in the synthesis of insecticides aimed at controlling a wide spectrum of pests. chemimpex.comnbinno.com For instance, the structurally related compound 2,6-Dichloro-4-(trifluoromethyl)aniline is a key intermediate in the production of fipronil, a broad-spectrum insecticide, highlighting the importance of this class of anilines in agrochemical development. nbinno.com

The pharmaceutical sector utilizes this compound as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comchemicalbook.com The unique electronic properties imparted by the halogen atoms can influence the biological activity and pharmacokinetic properties of the final drug molecule. Its role in drug discovery is significant, particularly in creating compounds that target specific biological pathways. chemimpex.com Research has shown that derivatives of halogenated anilines are valuable in medicinal chemistry. For example, related structures are used to develop novel therapeutic agents, and derivatives have shown potential antimicrobial and anticancer activities. nbinno.com

This compound is also employed in the manufacturing of dyes and pigments. chemimpex.comcymitquimica.com The aniline moiety is a classic component of many chromophores (the part of a molecule responsible for its color). By chemically modifying this intermediate, manufacturers can produce a variety of colors for use in textiles, plastics, and other materials. chemimpex.com The related compound, 2,6-dichloro-4-nitroaniline, is a well-established and important intermediate for producing a range of disperse dyes, including Disperse Yellow Brown, Disperse Orange, and Disperse Blue, which underscores the utility of the 2,6-dichloroaniline (B118687) scaffold in the dye industry. google.com

Derivatization Strategies and Novel Compound Development

The reactivity of the amino group and the halogenated benzene (B151609) ring of this compound allows for numerous derivatization strategies, leading to the development of novel compounds with specialized properties.

An important class of derivatives is Schiff bases, which are formed by the condensation reaction between a primary amine, such as this compound, and an aldehyde or ketone. gsconlinepress.comjuniperpublishers.com These Schiff base ligands, which contain an imine (-C=N-) group, are excellent chelating agents capable of forming stable complexes with various metal ions. nanobioletters.combohrium.com

A recent study detailed the synthesis of a novel bidentate Schiff base ligand, [(E)-2,4-dichloro-6-(1-((4-fluorophenyl)imino)ethyl)phenol], derived from the reaction of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and 4-fluoroaniline (B128567). journalspub.com This ligand was then used to synthesize a series of transition metal complexes. Such complexes are of significant interest due to their potential applications in catalysis and as antimicrobial agents. nanobioletters.comjournalspub.comsci-hub.se The coordination of the metal ion to the ligand often enhances its biological activity. journalspub.com

Table 1: Metal Complexes of a Schiff Base Derived from 4-Fluoroaniline This table is based on research involving the reaction of 1-(3,5-dichloro-2-hydroxyphenyl) ethanone (B97240) and 4-fluoroaniline.

| Metal Ion | Resulting Complex | Potential Application | Research Finding |

|---|---|---|---|

| Co(II) | Cobalt(II) Complex | Antimicrobial | Showed significant activity against various bacteria. nanobioletters.com |

| Cu(II) | Copper(II) Complex | Antimicrobial | Exhibited significant antimicrobial activity, in some cases surpassing standard drugs. journalspub.com |

| Ni(II) | Nickel(II) Complex | Antimicrobial | Displayed notable antimicrobial properties against tested bacterial strains. journalspub.com |

| Zn(II) | Zinc(II) Complex | Antimicrobial | Showed excellent activity against tested bacteria. nanobioletters.com |

| Pd(II) | Palladium(II) Complex | Antimicrobial | Demonstrated excellent activity against tested bacteria. nanobioletters.com |

Data sourced from studies on Schiff base complexes derived from halogenated anilines. nanobioletters.comjournalspub.com

Another key derivatization strategy involves the reaction of this compound with benzoquinones. These reactions typically proceed via a nucleophilic addition of the aniline's amino group to the quinone ring, followed by oxidation, to yield substituted quinone derivatives. researchgate.net Quinones are a class of compounds with significant biological and material applications. researchgate.net

Research on the reactions between various amines and substituted benzoquinones provides a framework for this synthetic route. For instance, studies have shown that 2,6-dichloro-1,4-benzoquinone (B104592) reacts with different primary amines to form mono- or bis-amino-substituted quinones. researchgate.netdergipark.org.trlew.ro Similarly, 4-fluoroaniline has been reacted with 2-tert-butyl-1,4-benzoquinone (B1215510) to produce a new NH-substituted quinone derivative. dergipark.org.tr These examples demonstrate a viable pathway for creating novel quinone structures from this compound, which could be explored for applications in medicinal chemistry and materials science. nih.govissuu.com

Incorporation into Complex Heterocyclic Systems (e.g., Quinolines, Quinoxalines, Benzothiazoles, Benzimidazoles)

The structural motif of this compound is a key component in the synthesis of complex nitrogen-containing heterocyclic compounds. These scaffolds are of high interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.

Quinolines and Related Systems: this compound serves as a reactant in the multi-step synthesis of intermediates for naphthyridinone derivatives, a class of compounds structurally related to quinolines. In one patented procedure, it is used in the fourth step of a synthetic sequence to produce a key precursor for these derivatives, which are investigated for therapeutic uses. google.comgoogleapis.com While chemical suppliers categorize this compound as a building block for fluorinated quinolines, specific, direct cyclization examples are not as prevalent in the literature as those for simpler anilines. alfa-chemistry.comalfa-chemistry.com

Benzimidazoles and Other Heterocycles: The compound is recognized as a precursor for creating fluorinated benzimidazoles. alfa-chemistry.com Its utility extends to the formation of other complex fused heterocyclic systems. For instance, a bicycloaniline derivative, 7-chloro-3-(2,6-dichloro-4-fluorophenyl)-4-imino-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one, is synthesized using an isocyanate prepared from this compound and triphosgene. google.com This demonstrates its role in constructing elaborate molecular architectures for potential pharmaceutical applications.

Development of FXR (NR1H4) Modulating Compounds

The Farnesoid X Receptor (FXR), a nuclear receptor encoded by the NR1H4 gene, is a significant drug target for metabolic and inflammatory diseases. The 2,6-dichloro-4-fluorophenyl moiety is a critical structural element in certain compounds designed to modulate this receptor. googleapis.com

In the development of novel FXR modulating compounds, this compound is used as a direct reactant. A patented synthesis describes a process where a solution of this compound in hydrochloric and trifluoroacetic acid is used to prepare a crude product that serves as a precursor for FXR agonists. googleapis.com The specific substitution pattern of the aniline is crucial for the biological activity of the final modulating compounds.

Synthesis of Diclofenac (B195802) Analogs

Diclofenac is a widely known nonsteroidal anti-inflammatory drug (NSAID). To improve its metabolic stability and reduce potential toxicity, researchers develop structural analogs. This compound is a key starting material for creating fluorinated versions of diclofenac. nih.govacs.org

In a reported synthetic pathway, new diclofenac derivatives were created to avoid metabolic activation and hepatocyte toxicity. nih.gov The synthesis involves a copper-catalyzed Ullmann condensation reaction. Specifically, an N,N-dimethylacetamide-protected phenylacetic acid derivative is coupled with this compound to form the core structure of the analog. nih.govacs.org Subsequent deprotection of the amide yields the final diclofenac analog. nih.gov

Below is a data table detailing a key reaction step in the synthesis of a diclofenac analog.

Contributions to Advanced Materials and Specialty Chemicals

Beyond pharmaceuticals, this compound is an important intermediate in the formulation of specialty chemicals and polymers. chemimpex.com Its incorporation into larger molecules is intended to create advanced materials with enhanced properties. chemimpex.com The presence of fluorine in organic compounds is well-known to confer desirable characteristics such as high thermal stability, chemical inertness, and resistance to degradation. chemicalbook.com

The utility of this compound in materials science is highlighted by its inclusion in product categories such as "Polymers and Catalysts" by chemical suppliers. fluorochem.co.ukvwr.com While specific polymers derived directly from this compound are not detailed in the reviewed literature, its role as a building block is aimed at leveraging the unique properties of organofluorine chemistry to develop new materials for a variety of industrial applications. chemimpex.comchemicalbook.com

Environmental and Biological Research Aspects of 2,6 Dichloro 4 Fluoroaniline

Environmental Fate and Degradation Studies of 2,6-Dichloro-4-fluoroaniline

The environmental impact of halogenated anilines is a subject of ongoing research, focusing on their persistence, degradation, and potential use as environmental markers.

Microbial Catabolism and Biodegradation Pathways of Related Chlorinated Nitrophenols and Anilines

Halogenated anilines are known to be recalcitrant to microbial degradation due to the presence of halogen atoms, which makes the aromatic ring less susceptible to microbial attack. ekb.eg However, numerous microorganisms have been identified that can metabolize or mineralize these compounds. ekb.egresearchgate.net Bacteria capable of degrading various chloroanilines, such as 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA), appear to be widely distributed. ekb.eg

The biodegradation of chlorinated anilines can proceed through several enzymatic pathways, generally involving three stages: upper, middle, and lower metabolic pathways. nih.gov The initial and most challenging step is often dehalogenation. nih.gov Microbial degradation of chloroaniline can occur via two primary routes. nih.gov One pathway begins with the removal of the chlorine atom (dechlorination) to produce aniline (B41778), which is then converted to catechol by aniline dioxygenase. nih.gov An alternative pathway involves dioxygenase enzymes that hydroxylate the chlorinated aromatic ring, leading to the formation of chlorocatechols. nih.gov These intermediates are then processed in the middle and lower pathways, eventually converting the toxic halogenated compounds into common cellular metabolites. nih.gov

Several bacterial genera have been identified for their ability to degrade chlorinated anilines. Pseudomonas fluorescens has been shown to degrade 3,4-dichloro- and 3,4-difluoroanilines. researchgate.net Acinetobacter baylyi strain GFJ2 can completely biodegrade 4-chloroaniline and 3,4-dichloroaniline. researchgate.net This strain is notable for having two distinct degradation pathways for 4-CA, yielding either aniline or 4-chlorocatechol (B124253) as initial intermediates, which are then metabolized through an ortho-cleavage pathway. researchgate.net Similarly, Rhodococcus sp. has demonstrated the ability to degrade 2-chloro-4-nitroaniline, initiating the process through oxidative hydroxylation. nih.gov The presence of other compounds can influence the rate of degradation; for instance, the presence of aniline can enhance the metabolic efficiency of o-chloroaniline degradation by providing a carbon and energy source for microbial growth. nih.govbesjournal.com

Environmental Monitoring Applications as a Chemical Marker

Haloanilines have been identified as a class of nitrogenous disinfection byproducts in both chloraminated and chlorinated drinking water, with total concentrations reaching up to 443 ng/L in some finished and tap waters. acs.org Their presence and stability in water systems make them potential markers for disinfection processes. acs.org While previously considered to be of exclusively synthetic origin, compounds such as 2,4,6-trichloroaniline (B165571) have been found to be biosynthesized by marine biofilm-forming microalga, indicating they can also serve as markers for specific natural biological activities. rsc.org

In the context of human exposure, monitoring for these compounds is crucial. An HPLC method with electrochemical detection has been developed for monitoring occupational exposure to 3-chloro-4-fluoroaniline (B193440). researchgate.net This method detects a major urinary metabolite, 2-amino-4-chloro-5-fluorophenyl sulphate, offering a sensitive and rapid technique for biological monitoring. researchgate.net The analysis of hemoglobin adducts is also being investigated as a method for monitoring longer-term exposure.

Biological Activity and Mechanisms of Action

The biological effects of this compound and related halogenated anilines have been investigated, particularly concerning their antimicrobial and anticancer properties, as well as their interactions with specific biological molecules.

Antimicrobial Properties

Halogenated anilines have demonstrated notable antimicrobial and antibiofilm activities against a range of pathogens. Studies have shown the efficacy of various aniline derivatives against uropathogenic Escherichia coli (UPEC), ESKAPE pathogens, and Vibrio species. nih.govnih.gov The presence and position of halogen atoms on the aniline ring appear to be critical for their bioactivity. nih.gov

The proposed mechanism of action for some of these compounds involves the inhibition of adenylate cyclase, a key enzyme in bacterial signaling and biofilm formation. nih.gov Halogen atoms are thought to enhance the binding affinity of these anilines to the enzyme through stabilizing halogen bond interactions. nih.gov

| Compound | Target Organism(s) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-bromo-3-chloroaniline | Uropathogenic E. coli | 200 µg/mL |

| 3,5-dibromoaniline | Uropathogenic E. coli, Vibrio spp. | 100 µg/mL |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus, V. harveyi | 50 µg/mL |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus, V. harveyi | 100 µg/mL |

| 3-chloro-4-iodoaniline | Vibrio spp. | 125 µg/mL |

Anticancer Activity and Mechanisms

Derivatives of anilines are being explored for their potential as anticancer agents. nih.gov Specifically, compounds incorporating aniline structures, such as quinazoline (B50416) and benzothiazole (B30560) derivatives, have been synthesized and evaluated against various human cancer cell lines. nih.govsemanticscholar.org

One study focused on quinazoline-chalcone derivatives, with compound 14g displaying significant antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines. semanticscholar.org Pyrimidodiazepine derivatives also showed high cytostatic and cytotoxic activity, with one compound (16c) being ten times more cytotoxic than the standard anticancer drug doxorubicin (B1662922) against certain cancer cell lines. semanticscholar.org The proposed mechanism for these compounds involves interaction with DNA; COMPARE analysis suggests a mechanism similar to lomustine, while binding studies indicate that different derivatives may interact with DNA through intercalation or groove binding. semanticscholar.org

| Compound Class/Derivative | Cancer Cell Line(s) | Activity Measurement (GI₅₀) |

|---|---|---|

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622–1.81 µM |

| Quinazoline-chalcone 14g | RPMI-8226 (Leukemia) | 0.622–1.81 µM |

| Quinazoline-chalcone 14g | HCT-116 (Colon Cancer) | 0.622–1.81 µM |

| Quinazoline-chalcone 14g | LOX IMVI (Melanoma) | 0.622–1.81 µM |

| Quinazoline-chalcone 14g | MCF7 (Breast Cancer) | 0.622–1.81 µM |

Interaction with Biological Targets (Enzymes, Receptors)

The biological activity of halogenated anilines is rooted in their interaction with specific molecular targets. In bacteria, a primary target appears to be the enzyme adenylate cyclase, where the inhibitory action of anilines disrupts cellular processes and biofilm formation. nih.gov

In the context of cancer therapy, DNA is a key biological target for aniline derivatives. semanticscholar.org Studies on quinazoline-based compounds have shown strong binding affinities to DNA, as well as to the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial targets in cancer treatment. semanticscholar.org Furthermore, the environmental degradation of these compounds is mediated by microbial enzymes such as monooxygenases and dioxygenases, which recognize and catalyze the breakdown of the aniline structure. nih.gov Haloanilines have also been studied for their in vitro nephrotoxic effects, where they can induce lactate (B86563) dehydrogenase (LDH) release and reduce gluconeogenesis in renal cortical slices, indicating interaction with kidney enzymes and cellular structures. nih.gov

Bioaccumulation and Metabolic Activation Potential

The metabolism of halogenated anilines is a key determinant of their biological activity. While direct metabolic studies on this compound are limited, research on structurally similar compounds provides significant insights into its likely metabolic fate. Studies on 3-chloro-4-fluoroaniline in rats have shown that the compound undergoes rapid and extensive metabolism. nih.govshu.ac.uknih.gov The primary metabolic transformations observed were N-acetylation and hydroxylation, followed by O-sulfation and glucuronidation. nih.govshu.ac.uk

Key metabolic pathways for a related compound, 3-chloro-4-fluoroaniline, include:

Hydroxylation: The introduction of a hydroxyl (-OH) group onto the aromatic ring is a common phase I metabolic step, often mediated by cytochrome P450 enzymes.

N-acetylation: The addition of an acetyl group to the amine (-NH2) function is a major phase II conjugation reaction.

Sulfation and Glucuronidation: Following hydroxylation, the resulting phenolic metabolites are often conjugated with sulfate (B86663) or glucuronic acid to increase water solubility and facilitate excretion. nih.gov

For this compound, the presence of chlorine atoms at both ortho positions (positions 2 and 6) relative to the amino group is significant. This substitution pattern can sterically hinder the N-acetylation process and may influence the position of hydroxylation on the aromatic ring, potentially leading to the formation of different metabolites compared to anilines with unsubstituted ortho positions. The metabolic activation of aniline derivatives can lead to the formation of reactive intermediates, such as nitrosoarenes and N-hydroxyarylamines, which are often implicated in their toxic and carcinogenic effects. The specific reactive metabolites of this compound and the enzymes responsible for their formation remain an area for further investigation.

Implications for Drug-Induced Toxicities, including Agranulocytosis

Currently, there is no direct evidence in published scientific literature linking this compound to specific drug-induced toxicities such as agranulocytosis. Agranulocytosis is a severe, acute condition characterized by a drastic reduction in neutrophils, a type of white blood cell, making the body highly susceptible to infection. It is a known, albeit rare, idiosyncratic side effect of a number of therapeutic drugs. The mechanisms are often immune-mediated or involve direct toxicity of the drug or its metabolites to neutrophil precursors in the bone marrow.

While this compound itself is not a marketed pharmaceutical, its structural motif is present in some drugs. For instance, the drug diclofenac (B195802) contains a 2,6-dichloroaniline (B118687) moiety. Although rare, diclofenac has been associated with idiosyncratic drug-induced liver injury, and its bioactivation to reactive metabolites is a proposed mechanism. However, a direct link between the 2,6-dichloroaniline portion of these molecules and specific toxicities like agranulocytosis has not been established.

Aniline and its derivatives are known to exhibit hematotoxic and hepatotoxic effects in animal studies. The primary hematotoxic effect of aniline is methemoglobinemia, which results from the oxidation of hemoglobin and impairs oxygen transport. oup.com However, extrapolation of these general toxicities of the parent compound, aniline, to the highly substituted this compound requires caution. The specific arrangement of halogen substituents significantly alters the compound's electronic properties, metabolism, and, consequently, its toxicological profile. Without specific studies, any potential for this compound to cause drug-induced toxicities remains speculative.

Genotoxicity and Mutagenicity Assessments

The assessment of a chemical's potential to damage genetic material is a cornerstone of toxicology. For aniline derivatives, genotoxicity is a known concern and is often linked to their metabolic activation to electrophilic intermediates that can form adducts with DNA.

Specific genotoxicity and mutagenicity data for this compound are not available in the public domain. However, research on related 2,6-disubstituted anilines provides valuable context. It has been hypothesized that substitution at both ortho positions could create steric hindrance, potentially impeding the enzymatic N-hydroxylation step that is often critical for the metabolic activation of aromatic amines to genotoxic species.

Despite this hypothesis, studies have shown that genotoxicity is a general property of aniline derivatives and does not seem to be completely negated by substitution at both ortho positions. For example, 2,6-dimethylaniline (B139824) has produced conflicting results for gene mutation in bacterial assays but has been shown to induce sister chromatid exchange and chromosomal aberrations in cultured mammalian cells. nih.gov Furthermore, it was found to bind covalently to DNA in the tissues of rats. nih.gov This suggests that even with ortho-substitution, metabolic pathways leading to reactive, DNA-damaging species can still be operative.

The table below summarizes genotoxicity findings for several haloaniline compounds, illustrating the range of responses observed in this chemical class.

| Compound | Test System | Result |

| 4-Fluoroaniline (B128567) | Salmonella typhimurium (Ames test) | Weakly mutagenic |

| 2,4,6-Trichloroaniline | Drosophila melanogaster (Wing spot test) | Mutagenic |

| 2-Methyl-4-chloroaniline | Salmonella typhimurium (Ames test) | Strong mutagen |

| 2-Methyl-4-chloroaniline | V79 Mammalian Cells | Caused DNA damage |

| 2,6-Dimethylaniline | Bacterial gene mutation assays | Conflicting results |

| 2,6-Dimethylaniline | Cultured mammalian cells | Induced sister chromatid exchange and chromosomal aberrations |

This table is for illustrative purposes based on available data for structurally related compounds and does not represent data for this compound.

Ecological Toxicity, particularly to Aquatic Life

The release of industrial chemicals into the environment necessitates an evaluation of their potential harm to ecosystems. Halogenated anilines are recognized as a class of compounds with significant aquatic toxicity. researchgate.net While specific ecotoxicity data for this compound is scarce, the toxicity of various chloro- and fluoroanilines to aquatic organisms has been studied, allowing for an informed assessment based on structure-activity relationships.

The toxicity of anilines to aquatic life generally increases with the degree of chlorination. Studies on a range of chlorinated anilines have demonstrated their toxicity to fish, invertebrates (like Daphnia magna), and algae. researchgate.netnih.gov These compounds often act as polar narcotics, a mode of toxic action that disrupts cell membrane function.

The following table presents acute toxicity data for several haloanilines that are structurally related to this compound, providing a comparative view of their impact on different trophic levels in the aquatic environment.

| Compound | Species | Endpoint | Value (mg/L) | Reference |

| 2,4-Difluoroaniline | Danio rerio (Zebrafish) | 96-h LC50 | 200.96 | nih.gov |

| Aniline | Danio rerio (Zebrafish) | 96-h LC50 | 116 | researchgate.net |

| 4-Chloroaniline | Daphnia magna (Water flea) | 48-h EC50 | 0.38 | nih.gov |

| 3,5-Dichloroaniline | Daphnia magna (Water flea) | 48-h EC50 | 0.30 | nih.gov |

| 2,4-Dichloroaniline | Daphnia magna (Water flea) | 48-h EC50 | 0.5 - 2.7 | dntb.gov.ua |

| 2,4-Dichloroaniline | Freshwater Fish (various) | 96-h LC50 | 6.9 - 48.0 | dntb.gov.ua |

| 3,5-Dichloroaniline | Pseudokirchneriella subcapitata (Green algae) | 72-h EC50 | 13.9 | nih.gov |

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration, 50%) is the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the test population.

The data indicate that crustaceans such as Daphnia magna are particularly sensitive to chlorinated anilines, with EC50 values in the low mg/L to sub-mg/L range. nih.gov The toxicity generally increases with the number of chlorine substituents. Given that this compound is a di-chlorinated and mono-fluorinated aniline, it is expected to exhibit significant toxicity to aquatic organisms, likely falling within the range observed for other dichloroanilines. Its persistence and potential for bioaccumulation, as suggested by its LogP, could further increase the risk of chronic effects in aquatic ecosystems. nih.gov

Patent Landscape and Industrial Relevance

Analysis of Patent Applications for Synthesis and Applications of 2,6-Dichloro-4-fluoroaniline

The patent landscape for this compound and structurally similar halogenated anilines reveals a focus on efficient and regioselective synthesis methods. These compounds are critical intermediates, and patents often address challenges in achieving specific substitution patterns on the aniline (B41778) ring, which can be difficult due to the directing effects of the amino group.

A common strategy detailed in patent literature involves a multi-step synthesis beginning with a more readily available starting material. For instance, processes have been developed for analogous compounds like 2,6-dichloro-4-trifluoromethylaniline, which often start from p-chlorobenzotrifluoride or aniline itself. patsnap.comgoogle.com These methods typically involve a sequence of reactions such as acetylation, chlorination, and hydrolysis to carefully control the position of the substituents. patsnap.com

One patented approach for preparing 2-chloro and 2,6-dichloroanilines involves protecting the highly reactive para-position (the 4-position) of an anilide, followed by chlorination at the ortho-positions (2- and 6-positions), and subsequent deprotection. googleapis.com This highlights the general challenge of preventing over-chlorination. googleapis.com Another route involves the halogenation and subsequent ammoniation of a substituted benzotrifluoride (B45747). google.com

The applications highlighted in the patent literature are primarily centered on the use of these anilines as foundational building blocks. They are key precursors for synthesizing more complex molecules, especially heterocyclic compounds like quinazolines, which are core structures in many pharmaceuticals and dyes. The specific halogenation pattern of compounds like this compound is crucial for facilitating subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling, to assemble the final high-value products.

Table 1: Selected Patents Relevant to the Synthesis of Halogenated Anilines

| Patent/Publication | Synthesis Method Summary | Key Application Area |

|---|---|---|

| CN100534975C | Production of 2,6-dichloro-4-trifluoromethylaniline via chlorination of p-trifluoromethylaniline in a solvent, followed by neutralization and vacuum rectification. google.com | Intermediate for Agrochemicals/Pharmaceuticals |

| WO 2011/058576 A1 | Process for preparing 2,6-dihalo-4-trifluoromethylaniline from 3,4-dichlorobenzotrifluoride via amination. googleapis.com | Agrochemical Intermediate |

| CN101624348A | Preparation of p-fluoroaniline from 3,5-dichloro-4-fluoronitrobenzene through catalytic hydrogenation, which accomplishes reduction and dechlorination simultaneously. google.com | Fine Chemical Intermediate |

| EP 0500156 A1 | A process for preparing 2,6-dichloroanilines characterized by the steps of bromination, chlorination, and subsequent reduction/hydrolysis. googleapis.com | Intermediate for Dyes, Pharmaceuticals, Agrochemicals |

Industrial Scale Production and Process Optimization

On an industrial scale, the production of this compound and related compounds is optimized for yield, purity, cost-effectiveness, and safety. The choice of raw materials is critical, with manufacturers often selecting commercially available and cost-effective precursors. googleapis.com For example, processes starting with p-chlorobenzotrifluoride or 3,4-dichlorobenzotrifluoride are common for similar trifluoromethyl-substituted anilines. google.comgoogleapis.com

Process optimization often focuses on reaction conditions. This includes the selection of appropriate solvents such as toluene, ethylene dichloride, or glacial acetic acid for chlorination reactions. google.com Temperature and pressure are carefully controlled to ensure high selectivity and minimize the formation of unwanted isomers. google.com For instance, in some chlorination processes, maintaining a temperature between the freezing point of the mixture and 40°C is crucial to avoid over-chlorination. googleapis.com

Catalysts play a significant role in many synthesis routes. For example, Pd/C (palladium on carbon) is a common catalyst used for hydrogenation steps, such as the reduction of a nitro group to an amine. google.com An advantage of such catalysts is that they can often be recovered and reused, which lowers production costs. google.com

Purification is a critical final step in industrial production to achieve the high purity levels (often >99%) required for pharmaceutical and agrochemical applications. google.comindiamart.comgfl.co.in Vacuum rectification is a frequently employed method to separate the final product from crude mixtures and any remaining solvents. google.com The optimization of these purification steps is essential for ensuring the product meets stringent quality specifications. gfl.co.in

Market Analysis and Commercial Significance in Chemical Industries

This compound is part of the broader market of halogenated anilines, which are of significant commercial importance as advanced chemical intermediates. The market for these specialty chemicals is driven by consistent demand from the pharmaceutical, agrochemical, and, to a lesser extent, dye and pigment industries. dataintelo.comverifiedmarketresearch.com

In the agrochemical sector, these anilines are precursors to a variety of pesticides, including herbicides and fungicides. dataintelo.compatsnap.com The global focus on increasing agricultural productivity creates a steady demand for new and effective crop protection chemicals, thereby driving the market for their intermediates. verifiedmarketresearch.com

The market for specialty anilines is influenced by factors such as R&D investment in the life sciences sector, the growth of generic drug manufacturing, and the development of novel pesticides. verifiedmarketresearch.com Companies like Gujarat Fluorochemicals Limited are noted producers of related compounds, indicating an established industrial demand. indiamart.com The market is segmented by purity levels, with higher purity grades commanding premium prices due to their necessity in pharmaceutical synthesis. verifiedmarketresearch.com While North America and Europe have traditionally been strong markets due to their established pharmaceutical industries, the Asia-Pacific region is experiencing significant growth, driven by the expansion of chemical and pharmaceutical manufacturing in countries like India and China. datainsightsmarket.com

Table 2: Commercial Significance of Halogenated Anilines

| End-User Industry | Application of this compound and Related Compounds | Market Driver |

|---|---|---|

| Pharmaceutical Industry | Intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). dataintelo.com | Advancements in drug discovery and development; growth in healthcare spending. dataintelo.comdatainsightsmarket.com |

| Agrochemical Industry | Precursor for the manufacture of herbicides, fungicides, and insecticides. dataintelo.comverifiedmarketresearch.com | Increasing global demand for food and agricultural productivity. verifiedmarketresearch.com |

| Chemical Industry | Versatile building block for the synthesis of complex organic molecules and specialty chemicals. dataintelo.com | Innovation and development of new chemical products. dataintelo.com |

| Dyes and Pigments | Used in the synthesis of certain high-performance dyes. patsnap.com | Demand for advanced materials in various manufacturing sectors. |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Methodologies

Traditional synthetic routes to halogenated anilines often rely on multi-step processes that can involve harsh reagents, significant energy consumption, and the generation of hazardous waste streams. researchgate.net The current production of similar compounds, such as 2,6-dichloro-4-(trifluoromethyl)aniline, involves the chlorination of an aniline (B41778) precursor, a process that requires careful handling and management of byproducts like hydrochloric acid. google.com Future research should prioritize the development of more sustainable and environmentally benign synthetic methodologies.

Key areas for exploration include:

Biocatalysis : The use of halogenase enzymes presents a promising green alternative for the regioselective halogenation of aromatic compounds under mild, aqueous conditions. researchgate.netmdpi.com Flavin-dependent halogenases, for example, can selectively install halogen atoms onto molecular scaffolds, offering a highly specific and sustainable approach. mdpi.comresearchgate.net Research efforts could focus on identifying or engineering halogenases that can efficiently produce 2,6-dichloro-4-fluoroaniline or its precursors, thereby minimizing the use of hazardous chemical oxidants and solvents. researchgate.netnih.gov

Catalytic Approaches : Developing advanced catalytic systems for direct C-H amination or more efficient halogenation could significantly improve the atom economy and reduce the environmental impact of synthesis. rsc.org For instance, exploring novel catalysts for the direct conversion of precursors could streamline the production process. researchgate.net Additionally, methods for the hydrodehalogenation of polyhalogenated anilines using catalysts like Al-Ni alloy in aqueous solutions suggest that catalytic strategies could also be employed for selective synthesis, potentially reducing waste. researchgate.net

Process Intensification : Investigating continuous flow chemistry for the synthesis of this compound could offer enhanced safety, better process control, and higher yields compared to traditional batch processing. This approach can minimize reactor volumes and improve energy efficiency.

| Methodology | Advantages | Research Focus Areas |

|---|---|---|

| Traditional Chemical Synthesis | Established and scalable | Improving yield, reducing hazardous byproducts |

| Biocatalysis (e.g., Halogenases) | High regioselectivity, mild reaction conditions, environmentally benign researchgate.netresearchgate.net | Enzyme discovery and engineering, improving catalyst stability and efficiency researchgate.net |

| Advanced Catalysis | Potential for high atom economy, novel reaction pathways researchgate.netrsc.org | Development of robust and selective catalysts, catalyst recycling |

| Flow Chemistry | Improved safety, efficiency, and scalability | Optimization of reaction conditions, reactor design |

In-depth Mechanistic Studies of Biological Interactions

This compound serves as a crucial building block for pharmacologically active molecules, most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, used in HIV treatment. nih.govresearchgate.net Rilpivirine functions by binding to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's function and halts viral replication. patsnap.commdpi.com While the mechanism of the final drug is understood, the precise contribution of the this compound moiety to its biological activity and resistance profile is an area ripe for investigation.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the dichlorofluoroaniline portion of Rilpivirine and similar molecules could elucidate the role of the specific halogenation pattern in binding affinity and efficacy. Computational modeling and biophysical techniques can be employed to understand how these substitutions influence interactions with the enzyme's active site.

Mechanism of Resistance : In-depth biochemical studies are needed to understand how mutations in the HIV-1 reverse transcriptase, such as E138K, affect the binding of drugs derived from this aniline. nih.gov Such studies could reveal how the unique electronic properties conferred by the chlorine and fluorine atoms contribute to overcoming resistance to first-generation NNRTIs. nih.govnih.gov

Exploration of New Biological Targets : Research could explore whether the this compound scaffold can be used to design inhibitors for other enzymes or protein-protein interactions. Its structural rigidity and electronic properties may make it a valuable fragment for developing new therapeutic agents against different diseases. For instance, derivatives of similar anilines have been investigated for antineoplastic activity. mdpi.com

Exploration of Novel Applications in Emerging Technologies

The unique substitution pattern of this compound, featuring both electron-withdrawing chlorine and fluorine atoms, imparts distinct chemical and physical properties that are yet to be fully exploited in materials science and emerging technologies. While substituted anilines are known precursors for dyes, pigments, and polymers, the specific potential of this compound remains largely unexplored. chemimpex.comresearchgate.net

Promising avenues for future research include: